molecular formula C21H36N4S B15375946 9-hexadecyl-3H-purine-6-thione CAS No. 82191-98-8

9-hexadecyl-3H-purine-6-thione

Cat. No.: B15375946
CAS No.: 82191-98-8
M. Wt: 376.6 g/mol
InChI Key: XGATUUOKWZMARW-UHFFFAOYSA-N
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Description

Foundational Significance of Purine (B94841) Scaffolds in Biological Systems and Medicinal Chemistry

Purine scaffolds are fundamental heterocyclic aromatic organic compounds that play a crucial role in numerous biological processes. ontosight.airsc.org These structures, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, are integral components of essential biomolecules such as DNA and RNA, where they exist as the bases adenine (B156593) and guanine. rsc.orgrsc.orgnih.gov Their widespread presence extends to vital molecules like adenosine (B11128) triphosphate (ATP), a primary energy carrier in cells, and various coenzymes. rsc.org

The significance of purines is underscored by their involvement in intracellular signal transduction and as neurotransmitters. rsc.org This inherent biological activity has made purine derivatives a cornerstone of medicinal chemistry and drug discovery. rsc.orgnih.govbohrium.com Researchers have extensively explored modifications of the purine skeleton to develop novel therapeutic agents with a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govmdpi.com The ability of purine analogues to act as inhibitors for various enzymes, such as kinases and phosphodiesterases, further highlights their therapeutic potential. nih.gov

Overview of Thiopurine Analogues as Probes and Agents in Academic Investigations

Thiopurine analogues are a class of purine derivatives where a sulfur atom replaces an oxygen atom, most commonly at the 6-position, forming a thione group. nih.gov These compounds, including well-known drugs like 6-mercaptopurine (B1684380) and azathioprine, are utilized as anticancer and immunosuppressive agents. nih.govdrugbank.com They function as prodrugs, requiring metabolic activation to exert their cytotoxic effects by being incorporated into DNA and RNA, ultimately leading to apoptosis. nih.govacs.org

In academic research, thiopurines serve as valuable probes to study cellular metabolic pathways. nih.gov The introduction of a thiocarbonyl group shifts their absorption spectra to longer wavelengths compared to naturally occurring nucleosides, enabling selective photoactivation in biological systems. nih.gov This property, combined with high triplet quantum yields, makes them attractive for development in oncological applications. nih.gov However, long-term therapy with thiopurines can lead to adverse effects, which drives the continued investigation into novel analogues with improved efficacy and safety profiles. mdpi.comnih.gov

Rationale for Investigating the 9-Hexadecyl-3H-purine-6-thione Moiety in Chemical Biology

The investigation of this compound is driven by the desire to understand how specific structural modifications influence the biological activity of the purine-6-thione scaffold. The key feature of this molecule is the long hexadecyl (C16H33) alkyl chain attached at the 9-position of the purine ring.

This substantial hydrophobic chain is expected to significantly alter the compound's physicochemical properties, such as its solubility, membrane permeability, and interactions with biological targets. By analogy with similar long-chain purine derivatives, the hexadecyl group may influence how the molecule is metabolized or how it engages with its targets compared to smaller analogues. The synthesis of such N-alkyl derivatives typically involves the reaction of a 6-thiopurine derivative with an alkyl halide, in this case, a hexadecyl halide.

The exploration of compounds like this compound contributes to the broader understanding of structure-activity relationships (SAR) within the purine family. rsc.org By systematically modifying the substituents on the purine core, researchers can fine-tune the molecule's properties to develop more potent and selective therapeutic agents. rsc.orgresearchgate.net The insights gained from studying this specific moiety can inform the design of future purine-based drugs with improved pharmacological profiles.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C21H36N4S376.60Purine core, thione at C6, hexadecyl chain at N9
Purine-6-thione C5H4N4S152.18Purine core, thione at C6
9-Methyl-6-thiopurine C6H6N4S166.20Purine core, thione at C6, methyl group at N9 nist.govnist.gov
9-Undecyl-3H-purine-6-thione C16H26N4S306.47Purine core, thione at C6, undecyl chain at N9

Properties

CAS No.

82191-98-8

Molecular Formula

C21H36N4S

Molecular Weight

376.6 g/mol

IUPAC Name

9-hexadecyl-3H-purine-6-thione

InChI

InChI=1S/C21H36N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-18-24-19-20(25)22-17-23-21(19)26/h17-18H,2-16H2,1H3,(H,22,23,26)

InChI Key

XGATUUOKWZMARW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=C1NC=NC2=S

Origin of Product

United States

Advanced Spectroscopic and Mechanistic Structural Elucidation of 9 Hexadecyl 3h Purine 6 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 9-hexadecyl-3H-purine-6-thione, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the purine (B94841) ring and the long hexadecyl chain. Based on data from closely related analogues like 9-undecyl-3H-purine-6-thione, the aromatic protons on the purine core would appear as singlets in the downfield region, typically between δ 8.0 and 8.5 ppm. The numerous protons of the hexadecyl chain would give rise to signals in the upfield region. Specifically, the terminal methyl (CH₃) group is anticipated to produce a triplet at approximately δ 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) groups adjacent to the methyl group and those along the chain would create a large, complex multiplet around δ 1.2-1.5 ppm. The methylene group directly attached to the nitrogen atom of the purine ring would be deshielded and is expected to appear as a triplet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. A key diagnostic signal is that of the thione carbon (C=S), which is characteristically found in the downfield region of the spectrum, around δ 165 ppm. The carbons of the purine ring would resonate in the aromatic region, while the carbons of the hexadecyl chain would appear in the aliphatic region of the spectrum. The terminal methyl carbon would have a chemical shift around δ 14 ppm, with the various methylene carbons appearing in the range of δ 22-32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Purine Aromatic Protons8.0 - 8.5Aromatic Region
Thione Carbon (C=S)-~165
N-CH₂TripletDeshielded Aliphatic
(CH₂)₁₄Multiplet (1.2 - 1.5)22 - 32
CH₃Triplet (0.8 - 0.9)~14

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₁H₃₆N₄S), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of the molecular ion peak by HRMS, for instance using Electrospray Ionization Time-of-Flight (ESI-TOF), that matches this theoretical value confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-alkylated purines involve cleavage of the alkyl chain. The observation of fragment ions corresponding to the loss of portions of the hexadecyl chain would further support the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₂₁H₃₆N₄S
Theoretical Monoisotopic Mass[Calculated Value]
Observed Molecular Ion [M+H]⁺[Experimentally Determined Value]
Key Fragmentation PathwaysCleavage of the hexadecyl chain

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band in the region of 1200–1250 cm⁻¹ is indicative of the C=S (thione) stretching vibration. The N-H stretching vibrations of the purine ring are expected to appear in the range of 3300-3400 cm⁻¹. Additionally, the C-H stretching vibrations of the long alkyl chain would be prominent, with sharp peaks just below 3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=S (Thione)1200 - 1250
N-H (Purine)3300 - 3400
C-H (Alkyl Chain)~2850-2960

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable to related derivatives)

In the solid state, purine derivatives often engage in intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate their packing in the crystal lattice. nih.gov For instance, intermolecular hydrogen bonds can link molecules into dimers or more extended networks. nih.gov The long hexadecyl chain in this compound would likely introduce significant van der Waals interactions, influencing the crystal packing and potentially leading to layered structures. The conformation of the flexible alkyl chain relative to the rigid purine ring system is another critical aspect that would be definitively determined by X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 9 Hexadecyl 3h Purine 6 Thione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its reactivity, stability, and electronic landscape. For a molecule like 9-hexadecyl-3H-purine-6-thione, methods such as Density Functional Theory (DFT) would be highly suitable for optimizing its geometry and calculating its electronic properties. researchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory (FMOT) is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich purine-6-thione ring system, particularly on the sulfur and nitrogen atoms. The LUMO would likely be distributed over the purine (B94841) ring as well. The long hexadecyl chain, being a saturated alkyl group, is not expected to contribute significantly to the frontier orbitals. Theoretical studies on related purine analogs support the localization of frontier orbitals on the heterocyclic core. tandfonline.com

A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the hexadecyl group at the N9 position may subtly influence the electronic properties of the purine ring through inductive effects, but a significant alteration of the HOMO-LUMO gap compared to the parent 6-mercaptopurine (B1684380) is not anticipated.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar molecules.

Electrostatic Potential Surface (MESP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The MESP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is anticipated to be located around the sulfur atom of the thione group and the nitrogen atoms of the purine ring, indicating these as likely sites for electrophilic attack or coordination with metal ions. The hydrogen atoms of the purine ring and the hexadecyl chain would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding. Studies on similar heterocyclic systems have consistently shown these features. tandfonline.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.0
Chemical Hardness (η)(ELUMO - EHOMO)/22.2
Global Electrophilicity (ω)χ2 / (2η)3.64

Note: These are hypothetical values calculated from the data in Table 1.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule with a long alkyl chain like this compound, MD simulations are essential for exploring its conformational landscape and understanding how the flexibility of the hexadecyl chain influences its interactions with biological targets.

In the context of ligand-target interactions, MD simulations can provide insights into the stability of the binding pose obtained from docking studies. By simulating the ligand-protein complex in a solvated environment, one can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding site. Such simulations have been instrumental in understanding the behavior of various ligands in complex biological environments. nih.gov

Docking Studies to Predict Binding Modes with Biological Receptors (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be invaluable for identifying potential biological targets and elucidating the structural basis of its activity.

Given its structural similarity to 6-mercaptopurine, a known anticancer and immunosuppressive agent, potential targets could include enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or various kinases. nih.gov

A docking study would involve placing the this compound molecule into the active site of a target protein and evaluating the potential binding modes based on a scoring function. The purine core would likely form key interactions, such as hydrogen bonds with amino acid residues in the binding pocket. The thione group could also participate in hydrogen bonding or metal coordination.

The long hexadecyl chain would play a crucial role in binding, likely occupying a hydrophobic pocket within the receptor. The flexibility of this chain would allow it to adopt a conformation that maximizes favorable van der Waals interactions with nonpolar residues. The presence of such a long chain could significantly enhance the binding affinity and selectivity compared to smaller purine derivatives. Docking studies on other 9-substituted purines have highlighted the importance of the substituent in determining binding specificity. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in Receptor
Hydrogen BondingPurine ring nitrogens, thione sulfurAsp, Glu, Ser, Thr, Asn, Gln
π-π StackingPurine ringPhe, Tyr, Trp, His
Hydrophobic InteractionsHexadecyl chainLeu, Ile, Val, Ala, Met, Pro

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models, particularly those based on DFT, can be used to predict various spectroscopic parameters, which can aid in the characterization of a molecule and the interpretation of experimental spectra. nih.gov

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the purine ring protons and carbons, as well as a series of overlapping signals in the aliphatic region corresponding to the hexadecyl chain. Comparing calculated and experimental NMR data is a powerful method for structure verification. nih.govifj.edu.pl A reliable method for resolving N7 and N9 purine isomers is based on the relative difference in chemical shifts of the C5 and C8 carbons. nih.govacs.org

IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational modes, such as N-H and C-H stretching frequencies, as well as vibrations associated with the purine ring and the C=S bond of the thione group.

UV-Vis Spectroscopy: The predicted UV-Vis spectrum would be dominated by electronic transitions within the purine chromophore. The position of the absorption maxima would be sensitive to the substitution on the purine ring and the solvent environment.

The accurate prediction of these spectroscopic parameters relies on the choice of an appropriate theoretical method and basis set. nih.gov

Biochemical and Molecular Mechanistic Studies in Vitro

Investigation of Enzyme Interactions and Inhibition Kinetics

Purine (B94841) Nucleoside Phosphorylase (PNP) Substrate and Inhibitor Studies

There is no available research on whether 9-hexadecyl-3H-purine-6-thione acts as a substrate or an inhibitor of Purine Nucleoside Phosphorylase (PNP). Purine nucleoside phosphorylases are crucial enzymes in the purine salvage pathway, catalyzing the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides. Studies on various other purine analogues have shown that modifications to the purine ring and its substituents can lead to potent inhibition of PNP, a target for inducing immunosuppression and for chemotherapy. However, specific kinetic data, such as Ki or IC50 values, for the interaction between this compound and PNP are not documented.

Interactions with Enzymes Involved in Nucleic Acid Metabolism

Information regarding the interaction of this compound with other enzymes involved in nucleic acid metabolism is not present in the available literature. Thiopurines, as a class, are known to be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form active metabolites that can be incorporated into DNA and RNA, leading to cytotoxic effects. The influence of the long hexadecyl chain at the N9 position on the interaction with such enzymes has not been investigated for this specific compound.

Modulatory Effects on Cellular Processes in in vitro Models

Impact on Cellular Proliferation and Viability in Cell Lines

No studies were found that report the effects of this compound on the proliferation and viability of any cell lines. Research on other 9-substituted purine derivatives has demonstrated cytotoxic effects against various cancer cell lines. These studies often reveal a structure-activity relationship where the nature of the substituent at the N9 position influences the cytotoxic potency. However, without experimental data, the impact of the C16 alkyl chain of this compound on cellular proliferation remains unknown.

Analysis of Cell Cycle Perturbations and Apoptosis Induction in Culture Systems

There is no documented evidence of this compound causing cell cycle arrest or inducing apoptosis in cultured cells. Studies on other substituted purine derivatives have shown the ability to induce apoptosis and cause cell cycle arrest in specific phases, which are key mechanisms for their anticancer activity. For instance, some 2,6,9-trisubstituted purines have been shown to induce apoptosis and cause S-phase arrest in leukemia cells. The molecular pathways triggered by this compound, if any, have not been elucidated.

In vitro Antiviral and Anticancer Activity Mechanisms in Defined Cell Cultures

Specific data on the in vitro antiviral or anticancer activity of this compound is not available. While various purine analogues have been synthesized and evaluated for their potential as antiviral and anticancer agents, the activity profile for the hexadecyl derivative has not been reported. The lipophilic nature of the hexadecyl chain could theoretically influence its cellular uptake and interaction with molecular targets, but this has not been experimentally verified.

In Vitro Research on this compound Remains Undisclosed

Despite a comprehensive review of available scientific literature, detailed research findings and data tables concerning the immunomodulatory properties of the specific chemical compound this compound in isolated cellular systems are not presently available in the public domain.

Searches for direct in vitro studies on this compound did not yield specific results. While the broader class of purine analogs, specifically N9-alkylated purines and thiopurines, has been a subject of investigation for potential immunomodulatory and anticancer activities, the specific effects of the hexadecyl substitution at the 9-position of the purine-6-thione core have not been detailed in published research.

Consequently, it is not possible to provide an article section on the "Immunomodulatory Properties in Isolated Cellular Systems" for this compound that adheres to the required standards of scientific accuracy and detailed findings. Further research and publication in peer-reviewed journals are necessary to elucidate the specific biochemical and molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of 9 Alkylpurine 6 Thiones

Influence of the Hexadecyl Chain Length and Branching on Biological Profiles

The introduction of an alkyl chain at the N9 position of the purine-6-thione scaffold has a profound impact on the biological profile of the resulting molecule. The length and branching of this alkyl substituent, such as the C16 chain in 9-hexadecyl-3H-purine-6-thione, are critical determinants of its physicochemical properties and, consequently, its interaction with biological targets.

Research has shown that increasing the length of the alkyl chain at the N9 position can significantly influence the lipophilicity of the compound. nih.gov This increased lipophilicity can enhance the molecule's ability to traverse cellular membranes, a crucial step for reaching intracellular targets. Studies on various 9-alkyl-6-thiopurines have indicated that these derivatives can act as prodrugs for the clinically used anticancer agents 6-mercaptopurine (B1684380) (MP) and 6-thioguanine (B1684491) (TG). nih.gov The in vivo dealkylation of these N9-substituted compounds releases the active parent drug. nih.gov

The cytotoxic effects of 9-alkylpurine-6-thiones are often correlated with the length of the alkyl chain. For instance, studies on a series of 9-alkyl derivatives of 6-mercaptopurine have demonstrated that the chain length plays a crucial role in their anti-tumor activity. researchgate.net While specific data for a hexadecyl chain is limited, the general trend suggests that there is an optimal chain length for activity, beyond which the biological effect may plateau or even decrease due to excessive lipophilicity, which can lead to poor aqueous solubility and non-specific binding.

Table 1: Effect of N9-Alkyl Chain Length on the Cytotoxicity of 6-Mercaptopurine Derivatives

CompoundN9-Alkyl ChainCell LineIC50 (µM)
6-MercaptopurineHVariousVaries
9-Ethyl-6-mercaptopurineC2H5AKR Mice-
9-(n-Butyl)-6-mercaptopurineC4H9AKR Mice-
9-(n-Butyl)-6-thioguanineC4H9CHO Cells250
6-ThioguanineHCHO Cells1

Data compiled from various studies. nih.gov

Systematic Evaluation of Substituent Effects on the Purine (B94841) Ring System

The biological activity of 9-alkylpurine-6-thiones is not solely dictated by the N9-substituent. Modifications at other positions of the purine ring system, such as C2 and C6, are also critical in modulating their biochemical activity.

The introduction of various substituents at the C2 and C6 positions of the purine ring has been shown to enhance binding affinity and selectivity towards target enzymes like kinases. mdpi.com For example, the presence of an amino group at the C2 position, as in thioguanine derivatives, can significantly alter the biological profile compared to their 6-mercaptopurine counterparts. nih.gov Furthermore, the substitution pattern at the C6 position is a key determinant of activity. While this article focuses on the 6-thione derivative, it is important to note that other substitutions at this position, such as amino or alkoxy groups, lead to compounds with distinct biological activities. researchgate.netnih.gov

Role of the Thione Moiety (C=S) in Modulating Biochemical Activity

The presence of a thione group (C=S) at the C6 position of the purine ring is a defining feature of 6-thiopurines and plays a crucial role in their mechanism of action. This sulfur atom imparts distinct chemical and biological properties compared to its oxygen-containing counterpart, hypoxanthine.

The thione moiety is essential for the metabolic activation of 6-thiopurines. These compounds are converted intracellularly to their corresponding ribonucleotides by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These nucleotide metabolites can then interfere with de novo purine synthesis and be incorporated into DNA and RNA, leading to cytotoxicity. nih.gov

Comparative Analysis with Other Purine and Thiopurine Analogs Regarding Mechanistic Outcomes

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare it with other purine and thiopurine analogs.

Clinically used thiopurines like 6-mercaptopurine and 6-thioguanine are unsubstituted at the N9 position. researchgate.net The addition of an alkyl chain, as in this compound, creates a prodrug that relies on in vivo cleavage to release the active metabolite. nih.gov This can potentially alter the pharmacokinetic profile and tissue distribution of the drug.

Compared to purine analogs with different substituents at the C6 position, such as 6-chloropurine (B14466) or 6-aminopurine (adenine), the 6-thione derivatives exhibit a distinct mechanism of action primarily centered on the disruption of nucleotide metabolism. Other purine analogs may act through different mechanisms, such as the inhibition of specific kinases or interference with signaling pathways. researchgate.netmdpi.com

The introduction of a ribofuranosyl group at the N9 position, creating a nucleoside analog, generally leads to a more cytotoxic compound compared to the corresponding 9-alkylpurine. nih.gov This highlights the importance of the N9-substituent in determining the mode of cellular uptake and metabolic activation.

Table 2: Comparative Cytotoxicity of Various Purine Analogs

CompoundN9-SubstituentC6-SubstituentC2-SubstituentCell LineIC50 (µM)
6-MercaptopurineH=SHVariousVaries
6-ThioguanineH=SNH2VariousVaries
9-(n-Butyl)-6-thioguanineC4H9=SNH2CHO Cells250
Compound 27β-D-ribofuranosylN-piperazinyl-CF3-phenylHHuh7, HCT116, MCF71-4

Data compiled from various studies. nih.govnih.gov

Advanced Research Directions and Potential Future Applications

Development of 9-Hexadecyl-3H-purine-6-thione as a Research Tool or Molecular Probe

The distinct structure of this compound makes it a candidate for development as a molecular probe. While purine (B94841) analogs have been explored for their fluorescent properties, the introduction of specific modifications can enhance their utility as research tools. nih.govrsc.orgmdpi.com

The long hexadecyl chain of this compound could serve as a lipid anchor, allowing the purine headgroup to be positioned at the surface of lipid bilayers or within hydrophobic pockets of proteins. This property could be exploited to study membrane dynamics, protein-lipid interactions, and the microenvironment of cellular membranes.

Further derivatization of the purine ring, for instance, by introducing a fluorophore at the C8 position, a common strategy for creating fluorescent nucleoside analogs, could yield a powerful tool for various biological investigations. mdpi.com Such a modified compound could be used in fluorescence microscopy and spectroscopy to visualize and probe specific cellular environments. Additionally, the thione group at the C6 position offers a site for potential bioconjugation or for studying interactions with specific metal ions.

An array-based sensing approach, which has been demonstrated for other purine derivatives, could also be adapted. researchgate.net In such a system, the interaction of this compound with specific analytes could lead to a detectable signal, enabling the development of novel biosensors.

Exploration of Prodrug Strategies Based on the Compound's Molecular Structure

The concept of prodrugs, which are inactive or less active precursors that are metabolized into active drugs in the body, is a well-established strategy in medicinal chemistry. Thiopurines, such as 6-mercaptopurine (B1684380), are classic examples of prodrugs that require enzymatic activation to exert their therapeutic effects. mdpi.com Azathioprine, for instance, is a widely used prodrug that is converted to 6-mercaptopurine. nih.gov

The structure of this compound, with its long alkyl chain, presents an interesting platform for the design of lipophilic prodrugs. The hexadecyl group can significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improve its oral bioavailability. nih.govnih.gov This strategy has been successfully employed for other drugs to facilitate their transport across biological barriers.

One can envision several prodrug strategies based on this compound's scaffold:

Targeted Delivery: The hexadecyl chain could be designed to target specific tissues or cells that have a high lipid content.

Controlled Release: The linkage between the hexadecyl chain and the purine core could be engineered to be cleavable by specific enzymes present at the target site, leading to a controlled release of the active purine-6-thione moiety.

Overcoming Resistance: Prodrugs can sometimes bypass the mechanisms of drug resistance that affect the parent drug. mdpi.comresearchgate.net

The development of prodrugs based on this compound would require a thorough understanding of its metabolism and the enzymes involved in the potential cleavage of the alkyl chain.

Investigations into Supramolecular Assembly and Materials Science Applications

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science and nanotechnology. Purine derivatives, particularly guanosine (B1672433) and its analogs, are known to form a variety of supramolecular assemblies, such as G-quartets, which can further organize into fibers and hydrogels. rsc.orgnih.gov

The amphiphilic nature of this compound, with its polar purine head and nonpolar alkyl tail, makes it an excellent candidate for forming self-assembled structures. The long hexadecyl chain is known to drive the formation of self-assembled monolayers (SAMs) on various surfaces, a principle that is well-established in materials science. researchgate.net

Potential supramolecular structures that could be formed by this compound include:

Micelles and Vesicles: In aqueous environments, the amphiphilic molecules could self-assemble into micelles or vesicles, which could be explored for drug delivery applications.

Liquid Crystals: The formation of liquid crystalline phases has been observed for other purine nucleobases and is a possibility for this compound, given its elongated shape. nih.govnih.gov

Gels: Under specific conditions, the intermolecular interactions between the purine rings, coupled with the hydrophobic interactions of the alkyl chains, could lead to the formation of organogels or hydrogels.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to new materials with interesting electronic or catalytic properties. acs.org

Interdisciplinary Research Integrating Computational Design and Experimental Validation for Novel Analogues

The rational design of new molecules with desired properties is a cornerstone of modern drug discovery and materials science. The integration of computational methods with experimental synthesis and validation provides a powerful workflow for the development of novel purine analogues. nih.gov

Computational Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of purine derivatives with their biological activity. mdpi.comresearchgate.netnih.gov This can help in predicting the activity of new, unsynthesized analogues.

Molecular Docking: For a specific biological target, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues. nih.govrsc.org This can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound, its interaction with membranes, and the stability of its self-assembled structures.

Experimental Validation:

Following the in silico design, the most promising analogues would be synthesized. The synthesis of 9-substituted purines is a well-established area of organic chemistry. rsc.org The synthesized compounds would then be subjected to rigorous experimental validation to confirm their predicted properties. This would involve:

Biological Evaluation: Testing the biological activity of the new analogues in relevant in vitro and in vivo models. nih.gov

Biophysical Characterization: Using techniques like NMR, X-ray crystallography, and electron microscopy to study the structure and properties of the synthesized compounds and their assemblies.

Materials Characterization: For materials science applications, techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be used to characterize the self-assembled structures.

This iterative cycle of computational design, chemical synthesis, and experimental validation is a powerful approach to accelerate the discovery of novel purine analogues with tailored properties for a wide range of applications. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-hexadecyl-3H-purine-6-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a purine precursor with a hexadecyl thiol or thioketone under basic conditions. Key parameters include solvent choice (e.g., DMF or acetonitrile), reflux temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitoring by TLC and optimizing molar ratios of reactants (1:1.2 purine:thiol) can improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • 1H/13C NMR : Confirm alkyl chain integration (δ 1.2–1.6 ppm for CH2 groups) and absence of thiol protons (δ ~3.5 ppm).
  • HPLC-UV/MS : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity (>95%).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+ expected m/z ~377.2) .

Q. What preliminary assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Conduct kinetic assays using purified enzymes (e.g., phosphodiesterases or kinases) with fluorogenic substrates. Measure IC50 values via dose-response curves (1–100 µM concentration range). Include positive controls (e.g., theophylline) and triplicate trials to ensure reproducibility. Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

Advanced Research Questions

Q. How can factorial design be applied to study synergistic effects between this compound and existing therapeutics?

  • Methodological Answer : Implement a 2k factorial design to test variables such as:

  • Independent variables : Compound concentration (0.1–10 µM), combination ratios (1:1 to 1:5 with co-therapeutics), and pH (6.5–7.5).
  • Dependent variables : Cell viability (MTT assay) and apoptosis markers (caspase-3 activation). Use ANOVA to identify interaction effects and response surface modeling to optimize synergies .

Q. What computational strategies predict the compound’s binding affinity to cancer-related targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic structures of targets (e.g., EGFR or Bcl-2). Validate with molecular dynamics (MD) simulations (50 ns, NAMD/GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA) and compare with experimental IC50 values. Solvent-accessible surface area (SASA) analysis can reveal hydrophobic interactions from the hexadecyl chain .

Q. How should researchers resolve contradictory cytotoxicity data across different cellular models?

  • Methodological Answer : Conduct meta-analysis of dose-response curves from diverse models (e.g., HeLa vs. MCF-7 cells). Standardize protocols for cell culture (10% FBS, 37°C/5% CO2) and assay timing (48–72 hours). Use Bland-Altman plots to assess inter-model variability. Explore confounding factors (e.g., membrane permeability via logP measurements or efflux pump activity using verapamil inhibition) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer : Anchor research in receptor-ligand theory or transition-state analog hypotheses. For enzyme inhibition, apply the induced-fit model to rationalize conformational changes upon binding. Use QSAR models to correlate alkyl chain length (logP) with bioactivity. Validate hypotheses via site-directed mutagenesis of putative binding residues .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and control for batch-to-batch compound variability via NMR and HRMS .
  • Experimental Replication : Follow PRIDE guidelines for data transparency, including raw spectral files and statistical scripts in repositories like Zenodo .

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